N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-5-9-7(10)6-2-1-3-6;/h6H,1-5,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRVLXOYICMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of more complex chemical entities, facilitating the development of novel materials and pharmaceuticals.
2. Biology:
- Biochemical Pathways: Investigations into its role in biochemical pathways have revealed potential interactions with proteins and enzymes, suggesting its utility in studying cellular mechanisms.
- Neuroactive Properties: Preliminary studies indicate that derivatives of this compound may modulate neurotransmitter receptors, which could have implications for neuroprotective therapies.
3. Medicine:
- Therapeutic Potential: The compound is being explored for its ability to treat various diseases, particularly in the context of cancer and neurological disorders. Case studies have highlighted its antiproliferative effects against human cancer cell lines and its potential role in modulating GABA receptors .
- Drug Development: It is utilized as a reference standard in pharmaceutical research due to its biological activity, aiding in the testing and development of new drugs .
4. Industry:
- Specialty Chemicals Production: N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride finds applications in producing specialty chemicals and materials, including organic buffers for biological applications .
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
- A study evaluated various cyclobutanecarboxamide derivatives for their antiproliferative effects against human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that structural modifications could enhance biological activity.
Case Study 2: Neuroactivity Assessment
- Research focused on the neuroactive properties of related aminoethyl derivatives tested their ability to modulate GABA receptors. Findings suggested that these compounds might confer neuroprotective effects, highlighting their potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structure & Properties :
- Molecular Formula : C₈H₁₈Cl₂N₂O (MW = 229.15 g/mol) vs. target compound’s C₇H₁₅ClN₂O (MW ≈ 178.66 g/mol).
- Substituent: 3-Aminopropyl chain (longer alkyl group) vs. 2-aminoethyl (shorter chain).
- Salt Form: Dihydrochloride vs. monohydrochloride, suggesting higher polarity and solubility for the dihydrochloride form .
Applications: The 3-aminopropyl variant is marketed as a research chemical, whereas the shorter 2-aminoethyl chain in the target compound may offer distinct pharmacokinetic profiles (e.g., reduced lipophilicity) .
Cyclam-Substituted Derivatives with Anti-HIV Activity
Structure & Activity :
- Examples: Cyclam macrocycles conjugated to N-(2-aminoethyl)propane-1,3-diamine (MW > 300 g/mol) .
- Key Difference : The target compound lacks a macrocyclic structure, which is critical for HIV-1 inhibition via metal ion chelation in cyclam derivatives. This structural simplification may limit antiviral activity but enhance synthetic accessibility .
Cyclopentane Carboxamide Analogs
Structure & Reactivity :
- Example: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (MW = 179.64 g/mol) .
- The target compound’s cyclobutane core may favor faster hydrolysis or derivatization in synthetic applications .
Acridine-Conjugated Cyclobutanecarboxamides
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Salt Form | Potential Application |
|---|---|---|---|---|---|
| N-(2-aminoethyl)cyclobutanecarboxamide HCl | C₇H₁₅ClN₂O | 178.66 (calculated) | 2-Aminoethyl | Hydrochloride | Pharmaceutical intermediate |
| N-(3-aminopropyl)cyclobutanecarboxamide·2HCl | C₈H₁₈Cl₂N₂O | 229.15 | 3-Aminopropyl | Dihydrochloride | Research chemical |
| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₇H₁₄ClNO₂ | 179.64 | Methylamino | Hydrochloride | Synthetic intermediate |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for analogs, such as HCl/ether salt precipitation .
- Toxicity: Similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological data, suggesting caution in handling .
- Structure-Activity: Shorter alkyl chains (2-aminoethyl vs. 3-aminopropyl) may reduce cellular uptake but improve renal clearance .
Biological Activity
N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride is an intriguing compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the cyclobutane ring in its structure is significant as it may influence the compound's interaction with biological targets, potentially leading to diverse pharmacological effects.
Biological Activity Data
The following table summarizes the biological activities reported for compounds similar to this compound:
| Compound | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| Cyclobutanecarboxamide derivative 1 | Antiproliferative | 0.126 | MDA-MB-231 (breast cancer) |
| Cyclobutanecarboxamide derivative 2 | Antiviral | 20.1 | MCF-7 (breast cancer) |
| Cyclobutanecarboxamide derivative 3 | Inhibition of MMP-2 | 0.0091 | Various cancer cell lines |
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
In a recent study, a series of cyclobutanecarboxamide derivatives were evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications to the cyclobutane structure could enhance biological activity .
Case Study 2: Neuroactivity Assessment
Another investigation focused on the neuroactive properties of related aminoethyl derivatives. These compounds were tested for their ability to modulate GABA receptors, which are crucial for neurotransmission. The findings suggested that similar structural motifs could confer neuroprotective effects, potentially applicable to this compound .
Research Findings
Recent advances in the synthesis and characterization of cyclobutane derivatives have highlighted their potential applications in drug discovery. For instance, compounds exhibiting selective inhibition of matrix metalloproteinases (MMPs) have been linked to reduced tumor metastasis and improved therapeutic outcomes in preclinical models . This suggests that this compound may share similar mechanisms.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride to improve yield and purity?
- Methodology :
Boc-protection of the amine : Use tert-butoxycarbonyl (Boc) groups to protect the aminoethyl moiety during coupling reactions to prevent unwanted side reactions .
Cyclobutanecarboxylic acid activation : Convert cyclobutanecarboxylic acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride) for efficient amide bond formation with the Boc-protected amine .
Deprotection with HCl : Remove the Boc group using HCl in dioxane or methanol, yielding the hydrochloride salt .
Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the product with >95% purity .
- Key parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.2 equivalents of acid chloride) to minimize unreacted starting material .
Q. What analytical techniques are essential for characterizing this compound?
- Core methods :
1H NMR (300–500 MHz, d6-DMSO) : Confirm the absence of Boc-protecting groups (δ ~1.4 ppm for tert-butyl protons) and verify cyclobutane ring protons (δ 1.8–2.5 ppm) .
ESI-MS : Validate molecular weight (e.g., [M+H]+ for C8H15ClN2O: calc. 190.1, obs. 190.1) and detect salt adducts (e.g., [M+Cl]–) .
HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .
- Supplementary techniques : FT-IR (amide I band ~1650 cm⁻¹) and elemental analysis (C, H, N within 0.4% of theoretical) .
Q. What precautions should researchers take when handling this compound due to limited toxicological data?
- Safety protocol :
PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
- Toxicity mitigation : Assume acute toxicity based on structurally similar compounds (e.g., cyclobutane derivatives) until specific data is available .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for N-(2-aminoethyl)cyclobutanecarboxamide derivatives?
- Root-cause analysis :
Purity validation : Re-evaluate compound purity using orthogonal methods (e.g., NMR + HPLC) to rule out impurities >2% .
Salt form verification : Confirm hydrochloride stoichiometry via ion chromatography or titration, as excess HCl may alter solubility .
Stereochemistry : Use chiral HPLC or X-ray crystallography to check for unintended racemization during synthesis .
- Biological assays : Standardize assay conditions (e.g., pH, serum protein content) to minimize variability .
Q. What strategies improve the stability of this compound in aqueous solutions for in vitro studies?
- Stabilization approaches :
pH optimization : Maintain solutions at pH 4–5 (HCl salt’s natural range) to prevent amine oxidation or cyclobutane ring strain .
Lyophilization : Store aliquots as lyophilized powders at –20°C; reconstitute in degassed buffers to limit hydrolysis .
Antioxidants : Add 0.1% ascorbic acid to aqueous formulations to inhibit radical-mediated degradation .
Q. How can computational modeling guide the design of N-(2-aminoethyl)cyclobutanecarboxamide derivatives with enhanced target binding?
- In silico workflow :
Docking studies : Use AutoDock Vina to predict interactions between the cyclobutane moiety and hydrophobic pockets of target proteins (e.g., Trypanosoma brucei inhibitors) .
MD simulations : Simulate ligand-receptor complexes for 100 ns to assess conformational stability of the cyclobutane ring under physiological conditions .
QSAR modeling : Correlate substituent effects (e.g., chloro, fluoro) on the benzamide scaffold with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
